(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O2/c1-27(2,3)20-12-8-18(9-13-20)17-32-26(31)30-25-16-24(19-10-14-21(28)15-11-19)29-23-7-5-4-6-22(23)25/h4-16H,17H2,1-3H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXTXLAHHPEMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)NC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate (CAS number 338401-45-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 444.96 g/mol. The structure features a carbamate group attached to a quinoline derivative , which is known for various pharmacological activities.
Biological Activity Overview
Research indicates that derivatives of quinoline compounds often exhibit significant biological activities, including antitumor , antimicrobial , and anti-inflammatory effects. The specific compound has been evaluated for its cytotoxicity against several cancer cell lines.
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, studies have reported IC50 values indicating effective cytotoxicity against human leukemia and breast cancer cell lines.
- It is hypothesized that the presence of the chlorophenyl moiety enhances the compound's interaction with cellular targets involved in proliferation and apoptosis pathways.
-
Antimicrobial Properties :
- Initial screenings suggest that similar quinoline derivatives possess antimicrobial effects, making this compound a candidate for further exploration in this area.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
|---|---|---|
| CEM-13 (Leukemia) | 0.65 | 0.1 |
| MDA-MB-231 (Breast Cancer) | 2.41 | 0.05 |
| U-937 (Monocytic Leukemia) | 1.47 | 0.3 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
-
Study on Anticancer Efficacy :
A recent study evaluated the compound's efficacy against MCF-7 breast cancer cells, revealing that it induced apoptosis in a dose-dependent manner, similar to established chemotherapeutic agents like doxorubicin . -
Antimicrobial Screening :
In another investigation, derivatives similar to this compound were tested against various bacterial strains, demonstrating significant antibacterial activity, particularly against Gram-positive bacteria .
Research Findings
Multiple studies have highlighted the potential of quinoline-based compounds as therapeutic agents:
- A study indicated that modifications to the phenyl groups significantly affect biological activity, suggesting that further structural optimization could enhance efficacy .
- Another research paper emphasized the role of electron-donating and electron-withdrawing groups in modulating the anticancer properties of related compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from Literature
4-Chloro-2-{[(Substituted Phenyl)amino]carbonyl}phenyl Alkyl Carbamates
- Examples : Compounds 4a–i , 5a–i , and 6a–i (Ferriz et al., 2012) differ in substituents on the phenyl ring (e.g., 3-chlorophenyl, 4-dichlorophenyl, 3,4-dichlorophenyl) and alkyl chains .
Pyraclostrobin (Methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate)
- A fungicidal carbamate with a pyrazole-oxymethylphenyl structure instead of quinoline.
- CAS No.: 175013–18–0.
- Activity : Broad-spectrum fungicide targeting mitochondrial respiration .
- Comparison: The quinoline group in the target compound may offer distinct binding modes compared to pyraclostrobin’s pyrazole ring.
Ethyl N-(4-tert-butylphenyl)carbamate
- Simpler carbamate with a tert-butylphenyl group but lacking the quinoline-chlorophenyl system.
- Molecular Formula: C₁₃H₁₉NO₂; LogP: 3.6255 .
- Role : Demonstrates how the tert-butyl group alone affects logP, suggesting the target compound’s higher logP (~4.5 estimated) arises from additional aromatic groups.
Physicochemical Properties
*Estimated based on structural analogs. †Average molecular weight range. ‡Experimentally determined via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
